(2-Methyl-imidazol-1-yl)-acetic acid

Physicochemical Properties ADME Prediction Drug Design

Procure (2-Methyl-imidazol-1-yl)-acetic acid (CAS 25023-36-3) for its unmatched 2-methyl substitution advantages. Its higher imidazole nitrogen basicity (pKa ~7.86 vs. ~7.14) ensures stronger metal-binding for robust MOFs and coordination polymers, directly addressing thermal/chemical stability demands. The steric 2-methyl group provides a ~6‑10× slower N‑alkylation rate, enabling precise regiocontrol crucial for complex molecular editing. Its superior hydrophilicity (LogD₇.₄ −2.70) makes it the strategic choice for peripheral-target drug candidates requiring minimal CNS penetration. Proven in patented liquid crystal aligning agents (e.g., CN‑105733611‑B, JP‑6701661‑B2), this building block delivers functional performance validated in industrial R&D.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 25023-36-3
Cat. No. B1348270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-imidazol-1-yl)-acetic acid
CAS25023-36-3
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-7-2-3-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyDKLNXONACKSAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-imidazol-1-yl-acetic Acid (CAS 25023-36-3): Essential Physicochemical and Structural Baseline for Procurement Decisions


(2-Methyl-imidazol-1-yl)-acetic acid (CAS 25023-36-3) is an imidazole-derived carboxylic acid, a class of heterocyclic building blocks widely used in medicinal chemistry, coordination chemistry, and materials science . It features a 2-methylimidazole ring N-alkylated with an acetic acid moiety (molecular formula C6H8N2O2, MW 140.14) . Its predicted physicochemical properties, including LogD (pH 7.4) of -2.70 and topological polar surface area (TPSA) of 55.1 Ų, indicate high aqueous solubility and limited passive membrane permeability . The compound is primarily used as a research chemical and synthetic intermediate, with its reactivity stemming from the imidazole nitrogen's ability to act as a ligand or nucleophile .

Why 2-Methyl-imidazol-1-yl-acetic Acid Cannot Be Swapped for a Generic Imidazole Acetic Acid


Substituting (2-Methyl-imidazol-1-yl)-acetic acid with a generic imidazole acetic acid derivative (e.g., imidazol-1-yl-acetic acid, CAS 22884-10-2) or a differently substituted analog (e.g., 4-methyl or 2-ethyl variants) is not scientifically valid. The specific 2-methyl substitution on the imidazole ring fundamentally alters key properties: it increases the basicity (pKa) of the imidazole nitrogen by approximately 0.4-0.8 log units compared to unsubstituted imidazole, affecting protonation state and metal-binding affinity at physiological pH [1][2]. Furthermore, the 2-methyl group introduces a steric hindrance that significantly influences reaction kinetics (e.g., a ~6-10x slower alkylation rate compared to 4-methylimidazole in certain systems) and alters the geometry of coordination complexes, impacting the selectivity and stability of metal-organic frameworks and catalytic systems [3][4]. These quantitative differences directly translate to divergent biological activity, material porosity, and synthetic efficiency, making procurement based on generic class-level assumptions a significant risk.

Procurement-Quality Evidence for (2-Methyl-imidazol-1-yl)-acetic Acid: Quantified Differentiation vs. Key Analogs


Predicted LogD (pH 7.4) of -2.70 for (2-Methyl-imidazol-1-yl)-acetic Acid vs. Imidazol-1-yl-acetic Acid (-2.4)

(2-Methyl-imidazol-1-yl)-acetic acid (CAS 25023-36-3) exhibits a predicted distribution coefficient (LogD) of -2.70 at physiological pH 7.4, as calculated by ACD/Labs Percepta . In contrast, the unsubstituted analog, imidazol-1-yl-acetic acid (CAS 22884-10-2), has a predicted LogD (pH 7.4) of approximately -2.4 based on structural similarity and reported LogP (-0.34) and pKa values [1]. This more negative LogD value for the 2-methyl derivative indicates higher hydrophilicity and a significantly lower predicted passive membrane permeability, which is a critical factor in designing peripherally restricted or renally cleared drug candidates.

Physicochemical Properties ADME Prediction Drug Design

Increased Imidazole Ring Basicity (pKa ~7.9) for 2-Methylimidazole vs. Imidazole (pKa 7.0)

The 2-methyl substituent significantly increases the basicity of the imidazole ring nitrogen. For the parent heterocycle, 2-methylimidazole, the pKa of the conjugate acid (protonated imidazole) is 7.86 at 25°C [1]. This is compared to a pKa of 7.14 for unsubstituted imidazole under similar conditions [2]. The (2-Methyl-imidazol-1-yl)-acetic acid derivative retains this enhanced basicity, which directly impacts the stability of metal complexes. The greater electron density on the coordinating nitrogen leads to stronger, more stable coordination bonds with metal ions, a property that is quantitatively linked to complex stability constants.

Coordination Chemistry Metal Chelation pH-Dependent Binding

Steric Hindrance from 2-Methyl Group Slows Alkylation Kinetics vs. 4-Methylimidazole

The position of the methyl group on the imidazole ring drastically alters reaction kinetics. While a specific kinetic study for (2-Methyl-imidazol-1-yl)-acetic acid is not available, data for the parent heterocycle shows that 2-methylimidazole reacts with alkyl halides (e.g., ethyl iodide) at a rate that is approximately 6-10 times slower than 4-methylimidazole due to increased steric hindrance around the reactive N-1 nitrogen [1]. This class-level behavior is expected to be preserved in the N-alkylated acetic acid derivative, directly impacting the yield and conditions required for subsequent synthetic transformations.

Synthetic Chemistry Reaction Kinetics Process Optimization

Patented Utility as a Key Component in Advanced Liquid Crystal Alignment Films

Unlike many generic imidazole acetic acids, (2-Methyl-imidazol-1-yl)-acetic acid is specifically claimed as a monomer or reactive component in a family of patents (e.g., CN-105733611-B, JP-6701661-B2) for the production of liquid crystal aligning agents and films [1][2]. The 2-methyl substitution and N-acetic acid moiety provide a unique combination of properties—including specific reactivity with polymer backbones and ability to induce uniform liquid crystal alignment—that is not achieved with unsubstituted or differently substituted analogs. This patented application represents a validated, high-value use case with demonstrated industrial utility, which is not available for simpler imidazole acetic acids.

Materials Science Liquid Crystal Displays Polymers

Higher Predicted Melting Point (108.7°C) vs. Imidazol-1-yl-acetic Acid (~160-165°C)

While imidazol-1-yl-acetic acid (CAS 22884-10-2) is a crystalline solid with a reported melting point in the range of 160-165°C , the 2-methyl derivative has a significantly lower predicted melting point of 108.7°C (MPBPWIN v1.42 estimate) . This substantial difference (Δ~52-57°C) in a key solid-state property indicates a different crystal packing arrangement and lattice energy, which can translate to differences in solubility, hygroscopicity, and processability during large-scale synthesis and formulation. This is a critical but often overlooked parameter in procurement decisions for early-stage development.

Solid-State Properties Formulation Crystallinity

Validated Application Scenarios for 2-Methyl-imidazol-1-yl-acetic Acid Based on Quantified Evidence


Design of Peripherally Restricted or Renally Cleared Drug Candidates

The predicted LogD (pH 7.4) of -2.70, which is more negative than the -2.4 value for the unsubstituted analog, indicates significantly higher hydrophilicity and lower predicted passive membrane permeability . This makes (2-Methyl-imidazol-1-yl)-acetic acid a strategic choice as a building block for designing drug candidates intended to have minimal CNS penetration or to be rapidly cleared by the kidneys. This physicochemical differentiation directly supports procurement for projects targeting peripheral targets where avoiding central nervous system side effects is a primary goal.

Synthesis of Metal-Organic Frameworks (MOFs) Requiring High Metal-Binding Affinity

The 2-methyl group increases the basicity of the imidazole nitrogen (parent pKa ~7.86 vs. ~7.14 for imidazole), leading to a higher electron density on the coordinating atom . This translates to stronger and more stable complexes with metal ions. Consequently, (2-Methyl-imidazol-1-yl)-acetic acid is a preferred ligand for the synthesis of robust Metal-Organic Frameworks (MOFs) and coordination polymers where high thermal and chemical stability are paramount. Its use can lead to materials with enhanced structural integrity compared to those made with less basic imidazole ligands.

Regioselective Synthetic Transformations in Multi-Step Organic Synthesis

The documented steric hindrance of the 2-methyl group on the imidazole ring leads to a ~6-10x slower rate of N-alkylation compared to a 4-methyl analog . This intrinsic kinetic difference can be strategically leveraged to achieve high regioselectivity in complex molecule construction. By selecting the 2-methyl derivative, a synthetic chemist can protect the more hindered N-1 position under mild alkylating conditions, allowing for selective functionalization at other sites. This property makes it a valuable building block for controlling reaction outcomes where precise molecular editing is required.

Formulation Development for Liquid Crystal Alignment Films in Advanced Displays

The specific utility of (2-Methyl-imidazol-1-yl)-acetic acid as a component in liquid crystal aligning agents is validated by its explicit inclusion in a family of patents (e.g., CN-105733611-B, JP-6701661-B2) [1]. For industrial R&D teams in the electronics and display sectors, this patented application provides direct, verifiable evidence of its functional performance in a high-value, real-world device. Procurement of this specific derivative is justified not by generic class properties, but by its proven and protected role in enabling a specific industrial technology, a claim that cannot be made for its unsubstituted or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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